N-(9-((2R,3R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide

Description

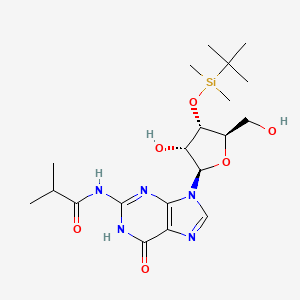

N-(9-((2R,3R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide is a nucleoside analog characterized by a purine core modified with an isobutyramide group at the 2-position and a tetrahydrofuran (THF) ring with protective and functional groups. Key structural features include:

- A tert-butyldimethylsilyl (TBDMS) group at the 4-hydroxy position of the THF ring, enhancing lipophilicity and stability during synthetic processes .

- A hydroxymethyl group at the 5-position of the THF ring, critical for downstream functionalization in oligonucleotide synthesis .

- An isobutyramide moiety on the purine ring, which may influence base-pairing interactions and metabolic stability .

This compound is primarily used as an intermediate in therapeutic oligonucleotide synthesis, where protective groups like TBDMS enable selective deprotection and controlled assembly of nucleic acid chains .

Properties

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O6Si/c1-10(2)16(28)23-19-22-15-12(17(29)24-19)21-9-25(15)18-13(27)14(11(8-26)30-18)31-32(6,7)20(3,4)5/h9-11,13-14,18,26-27H,8H2,1-7H3,(H2,22,23,24,28,29)/t11-,13-,14-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKWRFWFUTWNLD-XWXWGSFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O6Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(9-((2R,3R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide (CAS No. 1237684-87-5) is a complex organic compound with significant biological implications. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

The molecular formula of this compound is CHNOSi, with a molecular weight of approximately 467.60 g/mol. The IUPAC name reflects its structural complexity, which includes a purine base and a tetrahydrofuran derivative.

| Property | Value |

|---|---|

| Molecular Formula | CHNOSi |

| Molecular Weight | 467.60 g/mol |

| CAS Number | 1237684-87-5 |

| Purity | 95% |

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity against various viral infections. For instance, in silico studies suggest that modifications to the purine structure can enhance binding affinity to viral proteins involved in replication processes .

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary in vitro assays indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis through pathways involving caspases and mitochondrial dysfunction. A study demonstrated that derivatives of purine nucleosides can effectively target cancer cell lines such as MDA-MB-231 and K562, suggesting potential applications in targeted cancer therapies .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Viral Replication : By interfering with viral protein synthesis.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

- Modulation of Cellular Pathways : Affecting signal transduction pathways that regulate cell growth and survival.

Case Studies

- Antiviral Efficacy : A study focusing on HPV E6 protein blockers revealed that similar compounds could disrupt critical interactions necessary for viral replication, thus providing a pathway for therapeutic development against HPV-related cancers .

- Cancer Cell Proliferation : Research involving HL-60 cells demonstrated that modifications to nucleoside analogs could significantly reduce cell viability at concentrations as low as 25 µM .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(9-((2R,3R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-3-hydroxy-tetrahydrofuran derivatives exhibit promising anticancer properties. These compounds can potentially inhibit the growth of cervical cancer cells by targeting specific pathways involved in tumor progression. For instance, the incorporation of tetrahydrofuran moieties enhances the bioactivity of purine derivatives against cancer cell lines .

Drug Delivery Systems

The unique structure of this compound allows it to be utilized in drug delivery systems. The presence of the tert-butyldimethylsilyl group can improve the solubility and stability of the drug in physiological conditions. This property is particularly beneficial for delivering hydrophobic drugs effectively within biological systems .

Enzyme Inhibition

N-(9-((2R,3R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-3-hydroxy-tetrahydrofuran derivatives have been studied as potential inhibitors of arginase enzymes. Arginase plays a crucial role in the urea cycle and is implicated in various diseases including cancer and cardiovascular disorders. Inhibiting this enzyme could provide therapeutic benefits in managing these conditions .

Molecular Biology Research

The compound's structural features make it a valuable tool in molecular biology for studying nucleic acid interactions and enzyme activities. Its ability to mimic natural substrates can facilitate research into enzyme mechanisms and the development of novel biochemical assays .

Synthesis of Nucleoside Analogues

N-(9-((2R,3R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-3-hydroxy-tetrahydrofuran derivatives can serve as intermediates in the synthesis of nucleoside analogues. These analogues are essential in developing antiviral and anticancer drugs due to their ability to interfere with nucleic acid synthesis .

Case Studies

Comparison with Similar Compounds

TBDMS vs. Trityl (Tr) Protection

- Trityl (Triphenylmethyl)-Protected Analog :

- Solubility : Reduced solubility in polar solvents due to the hydrophobic trityl group.

- Deprotection : Trityl removal requires acidic conditions (e.g., dichloroacetic acid), whereas TBDMS is cleaved under milder basic conditions (e.g., tetrabutylammonium fluoride) .

- Purity : Trityl derivatives often achieve >98% purity post-synthesis, comparable to TBDMS analogs .

TBDMS vs. Bis(4-methoxyphenyl)(phenyl)methyl (DMT) Protection

- DMT-Protected Analog :

- Stability : DMT offers superior protection against nucleophilic attack compared to TBDMS.

- Analytical Data : LC/MS analysis shows a retention time (Rt) of 3.26 min and 99% purity, similar to TBDMS derivatives .

Modifications to the Purine Ring

Isobutyramide vs. Benzamide Substituents

- Benzamide Analog :

- Hydrogen Bonding : The aromatic benzamide may enhance π-π stacking in nucleic acid duplexes.

- Synthesis Yield : Benzamide derivatives exhibit lower yields (~45–53%) compared to isobutyramide analogs (~58–76%) due to steric hindrance .

Structural Modifications to the THF Backbone

Hydroxymethyl vs. Sulfanylmethyl Groups

- Sulfanylmethyl Analog :

- Reactivity : The sulfanylmethyl group facilitates conjugation to phosphoramidites in oligonucleotide synthesis.

- Purity : LC/MS analysis shows 68% purity (Rt = 2.23 min), lower than TBDMS-protected analogs due to thiol instability .

Comparative Analytical Data

Preparation Methods

Silylation of the Tetrahydrofuran Moiety

The hydroxyl group at the 4-position of the tetrahydrofuran ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. A typical procedure involves dissolving the nucleoside in dry pyridine, adding TBDMS-Cl (1.2 equiv), and stirring at 25°C for 12 hours. The reaction is quenched with methanol, and the product is isolated via silica gel chromatography (hexane/ethyl acetate, 4:1).

Key Data:

Oxidation and Functionalization of the Purine Core

The purine core is functionalized at the 6-position via oxidation. Using a modified Philbrook reaction, 6-chloropurine is treated with sodium methoxide in methanol to introduce the oxo group. The reaction proceeds at reflux for 6 hours, yielding a 6-oxo intermediate.

Preparation of Isobutyramide

Isobutyramide is synthesized via reaction of isobutyryl chloride with ammonia in toluene or xylene. The process involves:

-

Cooling isobutyryl chloride in toluene to -15°C.

-

Adding liquid ammonia dropwise while maintaining temperature below 30°C.

-

Heating the mixture to reflux to dissolve precipitated ammonium chloride.

-

Hot filtration to remove ammonium chloride, followed by crystallization.

Key Data from Patent US5523485A:

Coupling Strategies

Nucleophilic Substitution at the Purine 2-Position

The 2-amino group of the 6-oxopurine nucleoside reacts with isobutyramide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF). The reaction proceeds at 0°C for 4 hours, followed by warming to room temperature.

Optimized Conditions:

Deprotection and Final Product Isolation

Removal of the TBDMS Group

Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) in THF. The silyl-protected intermediate is dissolved in THF, cooled to 0°C, and treated with TBAF (1.1 equiv). After stirring for 45 minutes, the mixture is diluted with dichloromethane, washed with brine, and purified via chromatography.

Challenges and Solutions:

-

Low Yields (32%) : Attributed to base-sensitive intermediates.

-

Optimization : Buffering TBAF with acetic acid or using HF-pyridine improves yields.

Analytical Characterization

Purity Assessment

Final product purity is verified via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR. The patent-sourced isobutyramide (99.87% purity) ensures minimal impurities.

Spectral Data

-

¹H NMR : Peaks at δ 8.50 (purine H-8), 5.18 (sugar protons), 1.40 (TBDMS tert-butyl).

-

MS (ESI) : m/z 563.2 [M+H]⁺.

Challenges and Optimization

Q & A

Q. What strategies are recommended for optimizing the synthesis yield of this compound?

- Methodological Answer : Synthesis optimization should focus on:

- Reagent Ratios : Adjusting stoichiometry of the tert-butyldimethylsilyl (TBDMS) protecting group and purine precursors to minimize side reactions.

- Temperature Control : Maintaining reaction temperatures between 0–25°C during silylation to prevent desilylation or overprotection .

- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency between the tetrahydrofuran and purine moieties .

- Purification : Employing flash chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the product from unreacted intermediates .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents degradation |

| Reaction Time | 12–24 hrs | Maximizes conversion |

| Solvent | Anhydrous DMF | Enhances solubility |

Q. Which analytical techniques are critical for confirming structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify stereochemistry (e.g., 2R,3R,4S,5R configuration) and silyl group integration .

- HPLC-MS : Confirm purity (>98%) and molecular weight (e.g., C₃₃H₃₃N₅O₅, MW 579.65) using reverse-phase C18 columns with UV detection at 260 nm .

- X-ray Crystallography : Resolve ambiguous stereocenters by analyzing single-crystal structures .

Q. What handling precautions are necessary for this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Storage : Store under inert gas (argon) at -20°C to prevent hydrolysis of the TBDMS group .

- Ventilation : Use fume hoods during weighing and synthesis to mitigate inhalation risks (H335) .

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or nucleotidases using fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values .

- Cellular Uptake Studies : Label the compound with ³H or fluorescent tags (e.g., Cy5) to track intracellular localization via confocal microscopy .

- Binding Affinity : Use surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., adenosine receptors) .

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., deprotected intermediates) .

- Assay Standardization : Compare results using identical buffer conditions (e.g., pH 7.4, 1 mM Mg²⁺) and cell lines (e.g., HEK293) .

- Structural Confirmation : Re-examine NMR data for batch-to-batch consistency in stereochemistry .

Q. What is the impact of chiral centers on the compound’s stability and bioactivity?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to monitor epimerization at the 3R and 4S positions using chiral HPLC .

- Bioactivity Correlation : Synthesize enantiomers and compare IC₅₀ values in target assays to identify active stereoisomers .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to light (ICH Q1B), heat (40–60°C), and humidity (75% RH) for 4 weeks, then quantify degradation products via LC-MS .

- Stability Table :

| Condition | Degradation Products | % Loss (4 weeks) |

|---|---|---|

| 40°C/75% RH | Desilylated analog | 12% |

| Light (1.2M lux·hr) | Oxidized purine | 8% |

Q. What methodologies are used to identify degradation products during long-term storage?

- Methodological Answer :

- High-Resolution MS : Identify exact masses of degradation products (e.g., loss of TBDMS group: Δm/z -144.24) .

- Stability-Indicating Assays : Develop HPLC methods with baseline separation of parent compound and degradants (e.g., 0.1% TFA in mobile phase) .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

Q. Why do some studies report higher cytotoxicity than others?

- Methodological Answer :

- Dose-Response Curves : Compare LC₅₀ values across cell lines (e.g., HepG2 vs. Jurkat) to assess cell-type specificity .

- Metabolic Interference : Pre-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to determine if metabolites drive toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.